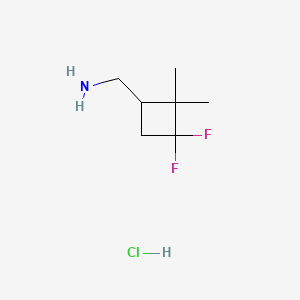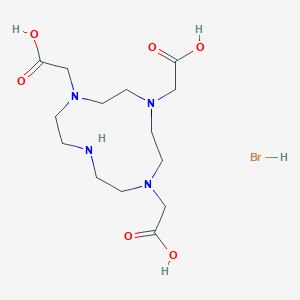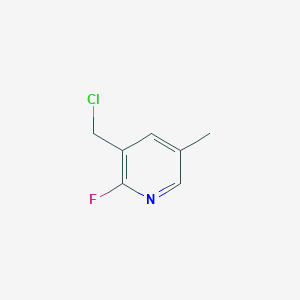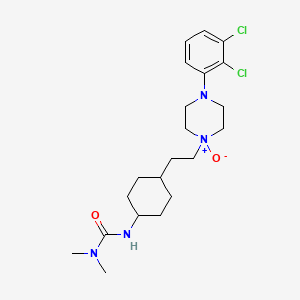
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine-d8 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine-d8 Hydrochloride is a chemical compound with the empirical formula C11H13F3N2 · HCl. It is also known as N-[3-(Trifluoromethyl)phenyl]piperazine hydrochloride. This compound is notable for its trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine-d8 Hydrochloride can be synthesized through various synthetic routes. One commonly used method involves the Boro substitution reaction of piperazine with 3-fluoromethylphenylboronic acid . The reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine-d8 Hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It is investigated for its potential therapeutic effects on the central nervous system.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine-d8 Hydrochloride involves its interaction with serotonin receptors. As a serotonin receptor agonist, it binds to these receptors and mimics the action of serotonin, leading to various physiological effects. The molecular targets include 5-HT 1B serotonin receptors, which are involved in regulating mood, anxiety, and other central nervous system functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine: This compound is similar in structure but lacks the deuterium labeling.
3-Trifluoromethylphenylpiperazine: Another similar compound with a trifluoromethyl group attached to the phenyl ring.
Uniqueness
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine-d8 Hydrochloride is unique due to its deuterium labeling, which makes it useful in specific research applications such as tracing and studying metabolic pathways. The trifluoromethyl group also imparts unique chemical properties that differentiate it from other piperazine derivatives .
Propriétés
Formule moléculaire |
C11H14ClF3N2 |
|---|---|
Poids moléculaire |
274.74 g/mol |
Nom IUPAC |
2,2,3,3,5,5,6,6-octadeuterio-1-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride |
InChI |
InChI=1S/C11H13F3N2.ClH/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16;/h1-3,8,15H,4-7H2;1H/i4D2,5D2,6D2,7D2; |
Clé InChI |
DGNLGWJZZZOYPT-HXCXULITSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC(=C2)C(F)(F)F)([2H])[2H])[2H].Cl |
SMILES canonique |
C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-7,8-bis(phenylmethoxy)-6-[[4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13449996.png)


![5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13450027.png)
![6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B13450034.png)

![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/structure/B13450048.png)
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13450060.png)


![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid](/img/structure/B13450072.png)
![(+/-)-1,1',1''-[[3-(Octadecyloxy)-2-(phenylmethoxy)propoxy]methylidyne]trisbenzene](/img/structure/B13450077.png)
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13450078.png)
